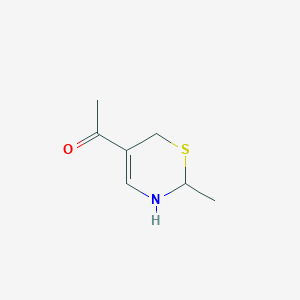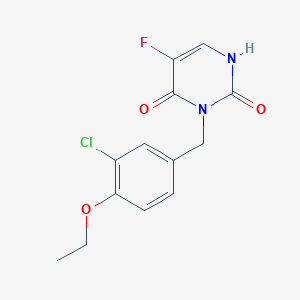
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound, also known as CECF, is a fluorinated uracil derivative that has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- is not fully understood. However, studies have suggested that it may act by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition can lead to the interruption of cell proliferation and ultimately cell death.
Biochemische Und Physiologische Effekte
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been found to have both biochemical and physiological effects. Biochemically, it has been reported to inhibit the activity of thymidylate synthase, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- in lab experiments is its potential as a therapeutic agent. Its antitumor, antiviral, and antibacterial activities make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For research include further investigation of its mechanism of action, exploration of its potential as a combination therapy, determination of its toxicity and safety profile, and clinical trials to evaluate its efficacy as a therapeutic agent.
Synthesemethoden
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- can be synthesized using different methods. One of the most common methods is the reaction of 3-(3-chloro-4-ethoxybenzyl)-5-fluorouracil with potassium carbonate in dimethylformamide. This method has been reported to yield high purity and good yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- has been studied for its potential applications in the pharmaceutical industry. It has been reported to have antitumor, antiviral, and antibacterial activities. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against herpes simplex virus and influenza virus.
Eigenschaften
CAS-Nummer |
102613-21-8 |
|---|---|
Produktname |
Uracil, 3-(3-chloro-4-ethoxybenzyl)-5-fluoro- |
Molekularformel |
C13H12ClFN2O3 |
Molekulargewicht |
298.7 g/mol |
IUPAC-Name |
3-[(3-chloro-4-ethoxyphenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12ClFN2O3/c1-2-20-11-4-3-8(5-9(11)14)7-17-12(18)10(15)6-16-13(17)19/h3-6H,2,7H2,1H3,(H,16,19) |
InChI-Schlüssel |
CMRUJPPNOZNWTJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CN2C(=O)C(=CNC2=O)F)Cl |
Andere CAS-Nummern |
102613-21-8 |
Synonyme |
3-[(3-chloro-4-ethoxy-phenyl)methyl]-5-fluoro-1H-pyrimidine-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)
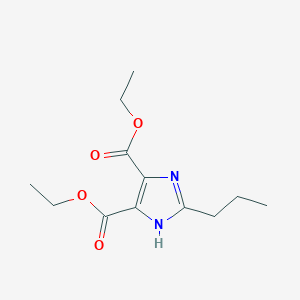


![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)


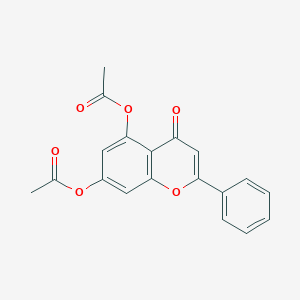
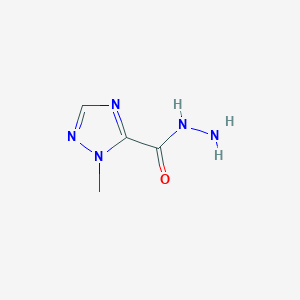
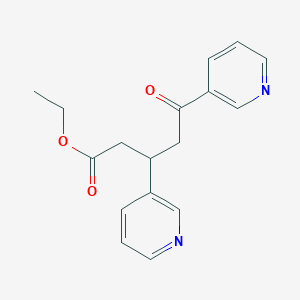
![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)

